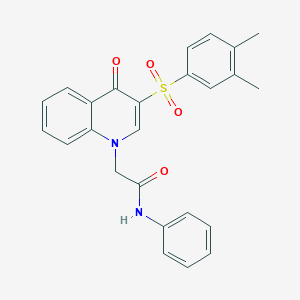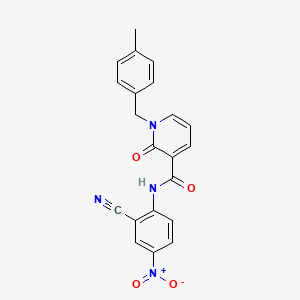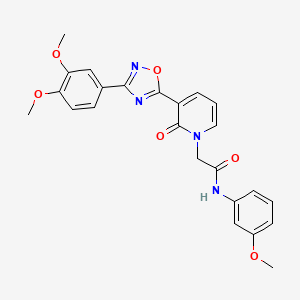
2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinolinone ring, the introduction of the sulfonyl group, and the attachment of the phenyl group. The exact methods would depend on the specific reactions involved, which could include condensation reactions, substitution reactions, or others .Molecular Structure Analysis
Based on its structure, this compound would likely exhibit aromaticity due to the presence of the quinolinone and phenyl groups. It might also exhibit some degree of polarity due to the presence of the sulfonyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinolinone, phenyl, and sulfonyl groups. For example, the quinolinone group might undergo reactions at the carbonyl group, while the phenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would likely be influenced by the presence of the polar sulfonyl group and the nonpolar phenyl and quinolinone groups .Applications De Recherche Scientifique
Structural Aspects and Properties
Structural studies of similar compounds have explored the crystal structures and properties of salt and inclusion compounds derived from amide-containing isoquinoline derivatives. These studies have implications for understanding the physical characteristics and potential applications of related compounds, including fluorescence properties and interactions with other molecules (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Anticancer Activity
Research into the synthesis of novel compounds with potential anticancer activity includes the development of α-aminophosphonate derivatives containing a 2-oxoquinoline structure. These compounds have shown moderate to high levels of antitumor activities against various cancer cell lines, indicating the therapeutic potential of related compounds (Fang et al., 2016).
Molecular Docking Studies
Molecular docking studies have been conducted on related compounds to understand their interactions with biological targets. Such studies are crucial for designing compounds with specific therapeutic activities, including anticancer properties. For example, studies on chloroquinoline derivatives incorporating benzene-sulfonamide moieties have shown potential as anticancer agents through inhibition of specific enzymes (Ghorab et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-17-12-13-20(14-18(17)2)32(30,31)23-15-27(22-11-7-6-10-21(22)25(23)29)16-24(28)26-19-8-4-3-5-9-19/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTSVQAUHCQKJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2416325.png)



![8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2416333.png)

![N-cyclopentyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416336.png)

![8-(4-(dimethylamino)phenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2416338.png)
![[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2416342.png)

![(2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B2416344.png)